Bis(tetrabutylammonium) dichromate

Catalog No.
S1899066
CAS No.
56660-19-6
M.F
C32H72CrN2O4
M. Wt
600.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(tetrabutylammonium) dichromate

CAS Number

56660-19-6

Product Name

Bis(tetrabutylammonium) dichromate

IUPAC Name

dioxido(dioxo)chromium;tetrabutylazanium

Molecular Formula

C32H72CrN2O4

Molecular Weight

600.9 g/mol

InChI

InChI=1S/2C16H36N.Cr.4O/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h2*5-16H2,1-4H3;;;;;/q2*+1;;;;2*-1

InChI Key

ZWQUOQAMKSRLDH-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-][Cr](=O)(=O)[O-]

Oxidation of Alcohols to Carbonyls:

TBADC serves as a reagent for converting primary and secondary alcohols to their corresponding carbonyl compounds (aldehydes or ketones) under aprotic conditions (absence of a protic solvent like water). This reaction is particularly useful when water-sensitive functional groups are present in the molecule. Source: Sigma-Aldrich:

Synthesis of Nitrophenols and Quinones:

TBADC plays a role in the preparation of nitrophenol derivatives and quinones. Nitrophenols are essential intermediates in the synthesis of various drugs and dyes, while quinones possess unique biological properties. The aprotic reaction conditions facilitated by TBADC allow for efficient synthesis of these compounds. Source: Sigma-Aldrich:

Conversion of Oximes to Carbonyls:

TBADC can be used to convert oximes (functional groups with a C=N-OH structure) to carbonyl compounds under microwave irradiation. This method offers a rapid and efficient alternative to traditional conversion techniques. Source: Sigma-Aldrich:

Catalyst Precursor in Dehydration Reactions:

TBADC serves as a precursor for catalysts used in the gas-phase dehydration of acetic acid to ketene. Ketene is a highly reactive intermediate utilized in various organic syntheses. The unique properties of TBADC allow for the development of efficient dehydration catalysts. Source: Sigma-Aldrich:

Bis(tetrabutylammonium) dichromate is an organic compound with the molecular formula C32H72Cr2N2O7C_{32}H_{72}Cr_2N_2O_7 and a molecular weight of 700.93 g/mol. It appears as a light yellow to brown crystalline powder and is primarily used as an oxidizing agent in organic chemistry. This compound is classified as hazardous, with potential health risks such as toxicity upon ingestion, skin contact, or inhalation, and it may cause serious eye irritation. Its melting point is approximately 136 °C, and it is soluble in organic solvents like dichloromethane and chloroform .

Sodium DichromateModerateSoluble in waterUsed in dyeing and tanning processesChromium TrioxideVery StrongInsolubleUsed in chrome plating and as an oxidizer

Uniqueness

Bis(tetrabutylammonium) dichromate is unique due to its solubility in organic solvents while maintaining strong oxidizing properties, making it particularly useful for reactions that require non-aqueous conditions. Its application as a selective oxidizer under mild conditions distinguishes it from other dichromates that are typically more reactive or less soluble.

While Bis(tetrabutylammonium) dichromate is primarily utilized in laboratory settings for synthetic purposes, its biological activity has been explored in various studies. It has been noted that the compound can exhibit cytotoxic effects due to its oxidative properties. The toxicity profile indicates potential mutagenic effects, which necessitates careful handling and usage in biological research contexts .

The synthesis of Bis(tetrabutylammonium) dichromate typically involves the reaction of tetrabutylammonium bromide with potassium dichromate in an appropriate solvent. The general procedure can be outlined as follows:

  • Preparation of Tetrabutylammonium Bromide: This salt can be synthesized from tetrabutylamine and hydrobromic acid.
  • Reaction with Potassium Dichromate: Dissolve potassium dichromate in water and add tetrabutylammonium bromide to form Bis(tetrabutylammonium) dichromate through a metathesis reaction.
  • Isolation: The product can be precipitated out by evaporating the solvent and then recrystallized from an appropriate solvent like chloroform or dichloromethane .

Interaction studies involving Bis(tetrabutylammonium) dichromate focus on its behavior in various chemical environments and its interaction with different substrates. It has been studied for its selectivity in oxidation reactions, particularly how it performs under mild conditions compared to other oxidizing agents. These studies help elucidate the compound's mechanism of action and its potential applications in synthetic organic chemistry .

Hydrogen Bond Acceptor Count

4

Exact Mass

600.489713 g/mol

Monoisotopic Mass

600.489713 g/mol

Heavy Atom Count

39

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Oxidizer;Irritant;Health Hazard;Environmental Hazard

Other CAS

56660-19-6

Dates

Modify: 2023-08-16

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